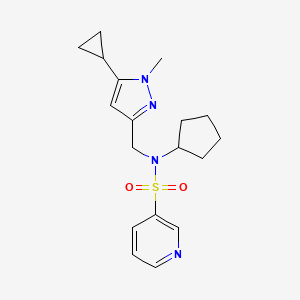
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1795424-66-6 |
| Molecular Formula | C18H24N4O2S |
| Molecular Weight | 360.5 g/mol |
This compound features a pyridine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that compounds with similar structures can inhibit key kinases involved in inflammatory pathways and cancer progression .
1. Inhibition of Kinases
Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various kinases. For example, compounds structurally related to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine have shown promising results as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses and cancer cell proliferation .
2. Anti-inflammatory Effects
Studies have demonstrated that similar pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. The inhibition of these cytokines is associated with reduced inflammation in various disease models .
3. Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been explored for their ability to target cancer cell metabolism and signaling pathways, particularly those involving the Akt pathway, which is often dysregulated in tumors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Pyrazole-based Inhibitors : A series of studies focused on pyrazole derivatives demonstrated effective inhibition of p38 MAPK with IC50 values in the nanomolar range (e.g., 53 nM) against specific cancer cell lines .
- Structural Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole ring can significantly enhance biological activity. For instance, substituents on the nitrogen atom can influence binding affinity and selectivity towards specific kinases .
- Clinical Relevance : Some pyrazole derivatives have progressed to clinical trials for conditions like rheumatoid arthritis due to their selective inhibition of COX enzymes, showcasing their therapeutic potential .
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21-18(14-8-9-14)11-15(20-21)13-22(16-5-2-3-6-16)25(23,24)17-7-4-10-19-12-17/h4,7,10-12,14,16H,2-3,5-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPXLOOMMQEMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














